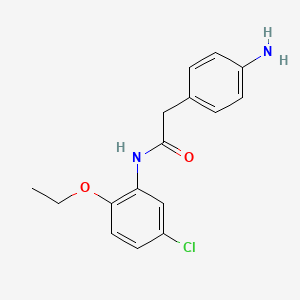

2-(4-aminophenyl)-N-(5-chloro-2-ethoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-aminophenyl)-N-(5-chloro-2-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C16H17ClN2O2 and its molecular weight is 304.77 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(4-aminophenyl)-N-(5-chloro-2-ethoxyphenyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological assays, and various studies related to its activity, supported by data tables and case studies.

Synthesis of this compound

The compound can be synthesized through a multi-step process involving the reaction of 4-aminophenyl derivatives with chloro-substituted acetamides. The general synthetic route includes:

-

Starting Materials :

- 4-Aminophenyl

- 5-Chloro-2-ethoxyphenyl

- Acetic anhydride or acetyl chloride

-

Reaction Conditions :

- The reaction is typically carried out in a suitable solvent (e.g., dichloromethane) under reflux conditions.

- Monitoring via Thin Layer Chromatography (TLC) to assess product formation.

-

Purification :

- The crude product is purified using column chromatography or recrystallization techniques to obtain pure this compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. The following findings summarize its activity against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.5 | Induction of apoptosis |

| HepG2 | 15.3 | Cell cycle arrest |

| A549 | 12.7 | Inhibition of proliferation |

In a study evaluating various derivatives, it was found that modifications to the phenyl ring significantly altered the anticancer efficacy, with some compounds exhibiting IC50 values as low as 5 µM against MCF-7 cells, indicating potent activity .

Antimicrobial Activity

The antimicrobial properties of this compound were assessed against several bacterial and fungal strains. The results are summarized in the table below:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results suggest that the compound possesses moderate antibacterial and antifungal properties, with particular effectiveness against Candida albicans .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using DPPH and ABTS assays. The results indicate that it exhibits significant radical scavenging activity, which may contribute to its overall therapeutic effects.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH | 20.5 |

| ABTS | 15.0 |

This antioxidant activity is crucial as it may help mitigate oxidative stress-related damage in cells, further enhancing its anticancer properties .

Case Studies

- Case Study on Anticancer Efficacy : A study involving a series of analogs based on the structure of this compound demonstrated that specific substitutions on the aromatic rings improved selectivity towards cancer cells while reducing toxicity towards normal cells.

- Clinical Relevance : In vitro studies conducted at the National Cancer Institute indicated that compounds derived from this structure exhibited promising results against a broad spectrum of human tumor cell lines, suggesting potential for further development into therapeutic agents .

Properties

Molecular Formula |

C16H17ClN2O2 |

|---|---|

Molecular Weight |

304.77 g/mol |

IUPAC Name |

2-(4-aminophenyl)-N-(5-chloro-2-ethoxyphenyl)acetamide |

InChI |

InChI=1S/C16H17ClN2O2/c1-2-21-15-8-5-12(17)10-14(15)19-16(20)9-11-3-6-13(18)7-4-11/h3-8,10H,2,9,18H2,1H3,(H,19,20) |

InChI Key |

COWNRMXSEIOAKJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Cl)NC(=O)CC2=CC=C(C=C2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.